1-Ethyl-1,2,3-benzotriazole-5-carbonitrile
Overview
Description
1-Ethyl-1,2,3-benzotriazole-5-carbonitrile is a heterocyclic compound that belongs to the family of benzotriazoles. This compound is known for its versatility and has gained significant attention in various fields, including materials science, chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-ethyl-1,2,3-benzotriazole with cyanogen bromide in the presence of a base. The reaction conditions often include solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-Ethyl-1,2,3-benzotriazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed as a corrosion inhibitor and surface-active agent in materials science .
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzymatic activities or alter receptor functions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3-benzotriazole-5-carbonitrile
- 1-Propyl-1,2,3-benzotriazole-5-carbonitrile
- 1-Butyl-1,2,3-benzotriazole-5-carbonitrile
Uniqueness
1-Ethyl-1,2,3-benzotriazole-5-carbonitrile is unique due to its specific ethyl substitution, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where specific interactions with metal surfaces or biological targets are required .
Properties
IUPAC Name |
1-ethylbenzotriazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-13-9-4-3-7(6-10)5-8(9)11-12-13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYWGWKUYHTRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651564 | |
Record name | 1-Ethyl-1H-benzotriazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119505-52-0 | |
Record name | 1-Ethyl-1H-benzotriazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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